

N-Stearoylglycine physical and chemical characteristics

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Compound of Interest

Compound Name: **N-Stearoylglycine**

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An In-Depth Technical Guide to **N-Stearoylglycine** for Researchers and Drug Development Professionals

Introduction

N-Stearoylglycine is a fascinating endogenous lipid molecule belonging to the class of N-acyl amino acids. Structurally, it is composed of stearic acid, a long-chain saturated fatty acid, linked to the amino acid glycine via an amide bond. This guide provides a comprehensive overview of the physical and chemical characteristics of **N-Stearoylglycine**, its biological significance, and relevant experimental protocols for its study. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential and biochemical roles of N-acyl amino acids.

Physical and Chemical Characteristics

N-Stearoylglycine is a white to off-white solid at room temperature.^[1] Its lipophilic nature, conferred by the long stearoyl chain, is balanced by the hydrophilic carboxyl and amide groups, rendering it an amphiphilic molecule. This characteristic influences its solubility and interaction with biological membranes.

Table 1: General and Physicochemical Properties of N-Stearoylglycine

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₉ NO ₃	[2]
Molecular Weight	341.53 g/mol	[2]
IUPAC Name	2-(octadecanoylamino)acetic acid	[2]
CAS Number	6333-54-6	[2]
Appearance	Solid	[1] [2]
Predicted Water Solubility	0.00027 g/L	[3]
Predicted logP	7.1	[3]

Note: Some of the physicochemical properties are predicted values from computational models, as extensive experimental data for **N-Stearoylglycine** is not readily available in the literature.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of **N-Stearoylglycine**. Below are the expected spectral characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **N-Stearoylglycine** would exhibit characteristic signals for the long alkyl chain of stearic acid, typically seen as a large multiplet in the upfield region (around 1.2-1.6 ppm). The protons on the carbon adjacent to the carbonyl group would appear as a triplet around 2.2 ppm. The methylene protons of the glycine moiety would likely appear as a doublet around 3.9 ppm, coupled to the amide proton. The amide proton itself would be a broad singlet, and the carboxylic acid proton would be a very broad singlet further downfield.

¹³C NMR: The carbon NMR spectrum would show a series of peaks for the methylene carbons of the stearoyl chain between approximately 20 and 40 ppm. The carbonyl carbon of the amide

would be expected around 170-175 ppm, and the carboxylic acid carbonyl would be in a similar region. The alpha-carbon of the glycine moiety would be found around 40-45 ppm.

Table 2: Predicted ^{13}C NMR Chemical Shifts for N-Stearoylglycine

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Amide)	~173
C=O (Carboxylic Acid)	~172
CH ₂ (Glycine)	~41
CH ₂ (adjacent to amide C=O)	~36
-(CH ₂) ₁₄ -	22-32
CH ₃	~14

Note: These are approximate chemical shift values. Actual values can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **N-Stearoylglycine** would display characteristic absorption bands for its functional groups. A broad absorption band in the region of 3300-2500 cm^{-1} would be indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching of the amide group around 3300 cm^{-1} . A strong, sharp peak around 1700-1730 cm^{-1} would correspond to the C=O stretching of the carboxylic acid. The amide I band (C=O stretch) would appear around 1640-1680 cm^{-1} , and the amide II band (N-H bend) around 1530-1550 cm^{-1} . Multiple peaks in the 2850-2960 cm^{-1} region would be due to the C-H stretching of the long alkyl chain.

Mass Spectrometry (MS)

In mass spectrometry, **N-Stearoylglycine** would show a molecular ion peak $[\text{M}]^+$ or a protonated molecule $[\text{M}+\text{H}]^+$ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond and fragmentation along the stearoyl

chain, resulting in a characteristic series of peaks separated by 14 Da (the mass of a CH₂ group).[4]

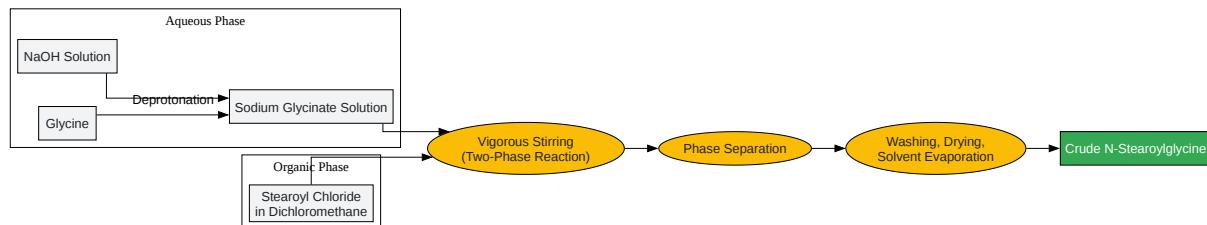
Experimental Protocols

Synthesis of N-Stearoylglycine via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a common method for synthesizing amides from amines and acid chlorides.[5][6][7]

Methodology:

- Dissolution of Glycine: Glycine is dissolved in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group and form the more nucleophilic glycinate anion.
- Reaction with Stearoyl Chloride: Stearoyl chloride, dissolved in an organic solvent immiscible with water (e.g., dichloromethane or diethyl ether), is added to the aqueous glycine solution.
- Reaction Conditions: The two-phase mixture is stirred vigorously at room temperature. The acylation reaction occurs at the interface of the two layers. The base in the aqueous phase neutralizes the hydrochloric acid that is formed as a byproduct.
- Work-up: After the reaction is complete, the organic layer is separated. The aqueous layer may be acidified to protonate any unreacted glycine and then extracted with an organic solvent to recover any product that may have partitioned into the aqueous phase.
- Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude **N-Stearoylglycine**.



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Caption: Workflow for the synthesis of **N-Stearoylglycine**.

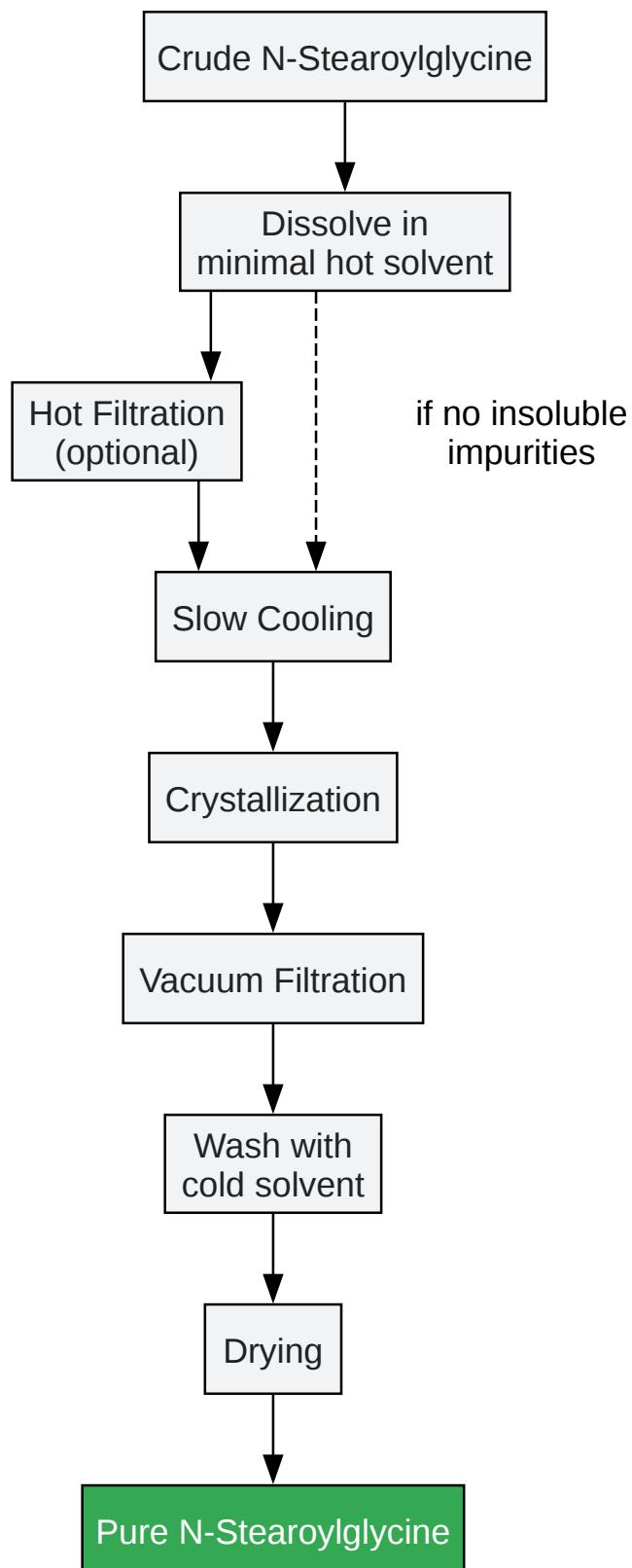
Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[8][9]

Methodology:

- Solvent Selection: A suitable solvent or solvent system is chosen in which **N-Stearoylglycine** is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of long-chain fatty acid derivatives include ethanol, acetone, or mixtures like hexane/ethyl acetate.[9]
- Dissolution: The crude **N-Stearoylglycine** is dissolved in a minimal amount of the hot solvent to form a saturated solution.
- Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

- Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the pure **N-StearoylGlycine**.
- Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum.



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Caption: General workflow for the purification of **N-Stearoylglycine**.

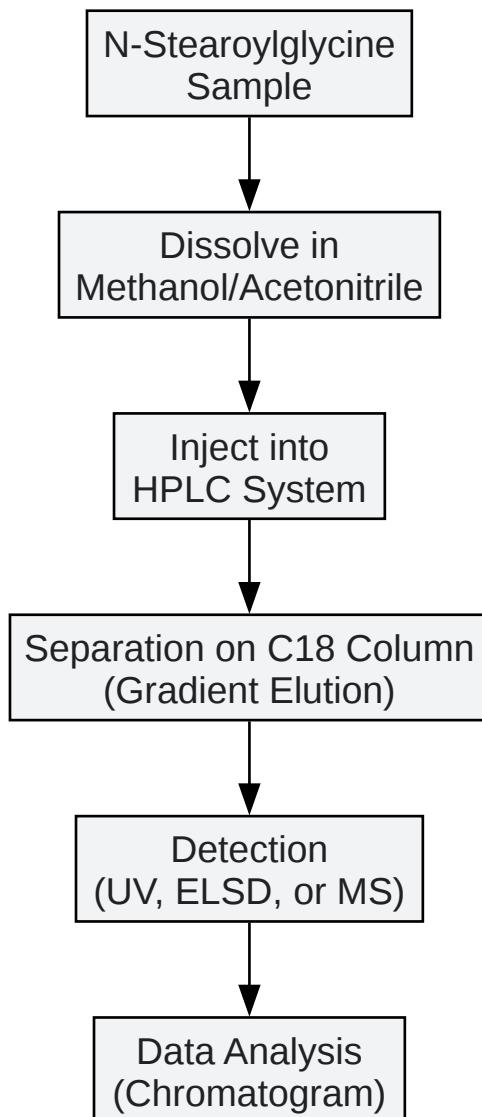
Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of **N-Stearoylglycine**.

[7]

Methodology:

- Column: A C18 stationary phase is typically used for the separation of lipophilic compounds.
- Mobile Phase: A gradient elution is often employed, starting with a more polar mobile phase (e.g., a mixture of water and acetonitrile with a small amount of acid like formic acid or acetic acid) and gradually increasing the proportion of the organic solvent.[10][11]
- Detection: UV detection at a low wavelength (around 200-210 nm) can be used, as the amide bond has some UV absorbance. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more sensitive and specific detection.
- Sample Preparation: **N-Stearoylglycine** is dissolved in a suitable organic solvent, such as methanol or acetonitrile, before injection.



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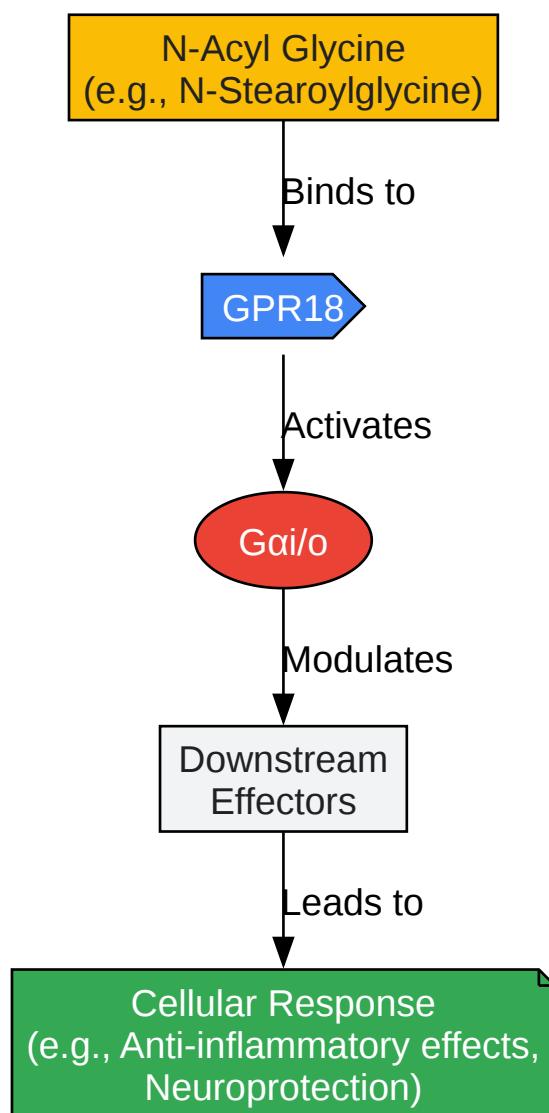
Caption: Workflow for the HPLC analysis of **N-Stearoylglycine**.

Biological Activity and Signaling Pathways

N-Stearoylglycine belongs to the family of N-acyl amino acids, which are increasingly recognized as important signaling molecules. While specific biological activities of **N-Stearoylglycine** are not as extensively studied as other members of this family, such as N-arachidonoyl glycine, it is expected to share some of their general biological roles.

Interaction with G-Protein Coupled Receptors (GPCRs)

N-acyl glycines, particularly N-arachidonoyl glycine, have been reported to be ligands for the orphan G-protein coupled receptor GPR18.[2][12] However, this interaction is a subject of ongoing research and some controversy exists in the scientific literature regarding the canonical signaling pathways activated by this interaction.[13][14][15][16] Activation of GPR18 by N-acyl glycines has been linked to various cellular responses, including modulation of immune cell function and neuroprotection.[12]

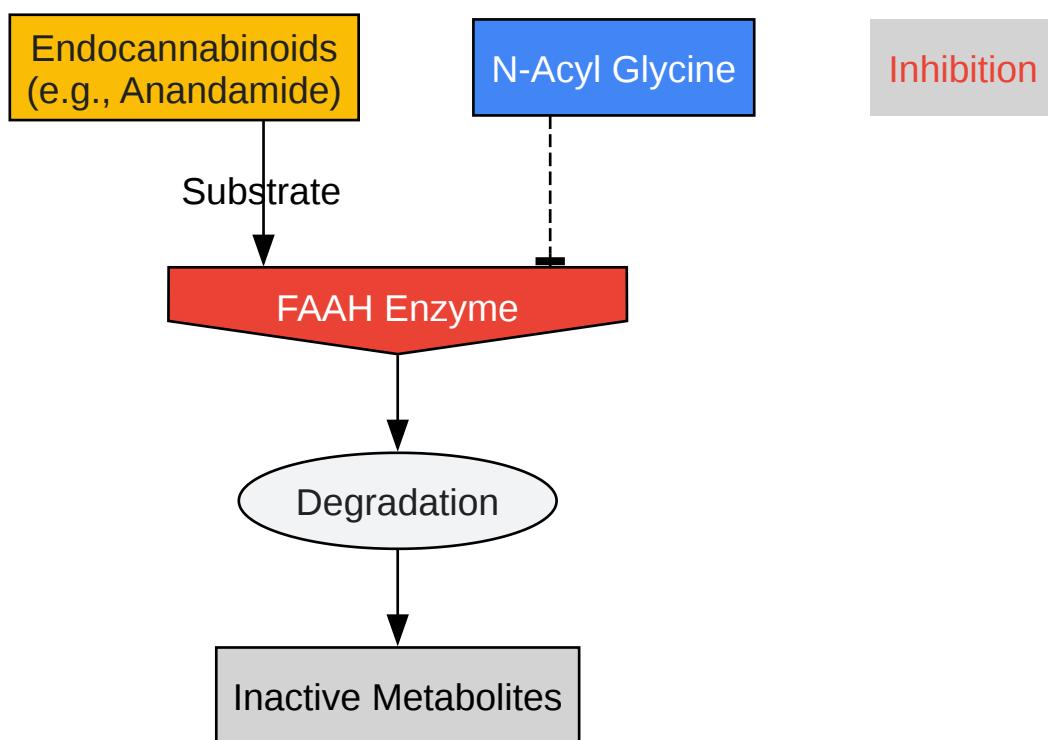


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Caption: Putative signaling pathway of N-acyl glycines via GPR18.

Modulation of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.^{[17][18]} N-acyl glycines have been shown to be inhibitors of FAAH.^[17] By inhibiting FAAH, N-acyl glycines can increase the levels of endogenous cannabinoids and other bioactive fatty acid amides, leading to a variety of physiological effects, including analgesia and anti-inflammatory responses. This is often referred to as an "entourage effect."



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Caption: Mechanism of FAAH inhibition by N-acyl glycines.

Conclusion

N-Stearoylglycine is an intriguing endogenous lipid with potential roles in cellular signaling. While specific experimental data for this molecule is somewhat limited, its structural similarity to other well-studied N-acyl glycines suggests it may have important biological functions. This technical guide provides a foundational understanding of its physicochemical properties, and outlines key experimental approaches for its synthesis, purification, and analysis. Further research into the specific biological activities of **N-Stearoylglycine** and its interactions with cellular targets will be crucial in elucidating its therapeutic potential.

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References

- 1. m.youtube.com [m.youtube.com]
- 2. N-Stearoyl glycine | C20H39NO3 | CID 95070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Stearoylglycine (FDB029373) - FooDB [foodb.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. ijsdr.org [ijsdr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
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